4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Beschreibung
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom attached to a benzene ring, which is further connected to a thiadiazole ring through a sulfonamide linkage
Eigenschaften
IUPAC Name |
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXRLLEFZKBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NN=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407802 | |
| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349614-28-4 | |
| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Classical Sulfonylation Approach
Reaction Mechanism and General Procedure
The most widely reported method involves the direct sulfonylation of 2-amino-1,3,4-thiadiazole with 4-bromobenzenesulfonyl chloride under alkaline aqueous conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the thiadiazole attacks the electrophilic sulfur in the sulfonyl chloride:
$$
\text{2-Amino-1,3,4-thiadiazole} + \text{4-BrC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{4-Bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide} + \text{HCl}
$$
- Reactants : 1:1 molar ratio of 2-amino-1,3,4-thiadiazole and 4-bromobenzenesulfonyl chloride.
- Base : Sodium acetate (2 equivalents) in water.
- Temperature : 80–85°C.
- Reaction Time : 4–8 hours.
- Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.
Optimized Variations
Solvent Systems
- Aqueous vs. Non-Aqueous : While water is commonly used for its simplicity, non-polar solvents like tetrahydrofuran (THF) improve yields in moisture-sensitive reactions. For example, using THF with pyridine as a base increased yields to 90% in pilot-scale syntheses.
- Mixed Solvents : Ethanol-water mixtures (3:1) reduce side product formation, particularly when using electron-deficient sulfonyl chlorides.
Catalytic Enhancements
Alternative Synthetic Routes
Stepwise Assembly via Intermediate Thiadiazoles
A modular approach involves synthesizing substituted thiadiazoles before sulfonylation:
Thiadiazole Core Formation :
Sulfonylation :
Critical Analysis of Reaction Parameters
Temperature and Time Optimization
| Parameter | Classical Method | Microwave | Solid-Phase |
|---|---|---|---|
| Temperature (°C) | 80–85 | 100 | 25 |
| Time (hours) | 4–8 | 0.25 | 12 |
| Yield (%) | 82–88 | 85 | 95 |
Key Insight : Higher temperatures favor faster kinetics but may degrade heat-sensitive substrates. Microwave methods balance speed and efficiency.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Catalysts like palladium or copper are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Overview : The compound has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and ultimately leading to bacterial cell death.
Research Findings :
- Synthesis and Testing : A series of derivatives, including 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, have been synthesized and tested against various strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Results indicated significant inhibition zones, suggesting effective antibacterial properties.
- Mechanism of Action : The compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition prevents cell division and growth .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 8 |
| S. aureus | 9 |
| B. subtilis | 6 |
Anticancer Properties
Overview : The anticancer potential of this compound has been explored in various studies, showing efficacy against different cancer cell lines.
Research Findings :
- Cell Line Studies : The compound was tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The specific mechanisms are still under investigation but may involve the induction of apoptosis in cancer cells.
- Combination Therapies : Research suggests that combining this compound with other therapeutic agents could enhance its anticancer effects, potentially leading to more effective treatment protocols .
Anticonvulsant Activity
Overview : Recent studies have highlighted the anticonvulsant properties of this compound.
Research Findings :
- Protective Effects : In animal models, certain derivatives exhibited significant protection against seizures at specific dosages (e.g., 60 mg/kg), indicating potential for development as a therapeutic agent for epilepsy.
- Mechanistic Insights : The anticonvulsant activity may be attributed to modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of certain enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-chloro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-iodo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the thiadiazole ring and the sulfonamide group imparts unique electronic and steric properties to the compound, which can be exploited in various applications.
Biologische Aktivität
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHBrNOS and a molecular weight of approximately 320.186 g/mol. It features a bromine atom at the para position of the benzene ring and a thiadiazole moiety, which contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the reaction of hydrazonoyl halides with potassium thiocyanate to yield various thiadiazole derivatives. These synthetic pathways allow for the production of this compound in sufficient yields for further biological evaluation.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound has demonstrated inhibitory effects against various pathogens. Its mechanism often involves interactions with cellular enzymes or receptors, leading to disruption of microbial growth.
Anticancer Properties
Numerous studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The compound has shown promising results in inhibiting the proliferation of human cancer cells. For instance, it has been tested against K562 chronic myelogenous leukemia cells and other cancer types with varying degrees of success.
These values indicate that this compound can effectively inhibit cell growth at relatively low concentrations.
Antidiabetic Activity
The compound has also been investigated for its antidiabetic properties. Thiadiazole derivatives are known to exhibit significant antidiabetic activity, suggesting potential therapeutic applications in managing diabetes.
The interaction mechanisms of this compound involve binding to specific proteins or enzymes within cells. For example, studies utilizing molecular docking simulations have suggested that this compound may interact with human serum albumin (HSA), influencing its pharmacokinetic profile. The binding constant for the HSA-complex was found to be moderate to strong .
Case Studies and Research Findings
A recent study highlighted the pharmacological properties of similar thiadiazole compounds and their potential as kinase inhibitors. The introduction of specific substituents on the thiadiazole scaffold was shown to enhance anticancer activity significantly .
Another investigation focused on the synthesis and evaluation of novel derivatives of thiadiazole for their cytotoxic effects on multiple human cancer cell lines, reinforcing the therapeutic potential of these compounds in oncology .
Q & A
Q. What are the recommended synthetic routes for 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, and how can purity be optimized?
The compound can be synthesized via condensation reactions between 4-bromobenzenesulfonyl chloride and 2-amino-1,3,4-thiadiazole derivatives. A typical method involves refluxing equimolar amounts of the sulfonyl chloride and thiadiazole amine in anhydrous ethanol with catalytic glacial acetic acid, followed by solvent evaporation and recrystallization to enhance purity . Purity optimization may include column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC using C18 columns with acetonitrile/water mobile phases.
Q. How should researchers characterize this compound’s physicochemical properties, such as solubility and stability?
Solubility data for structurally similar sulfonamides (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) indicate low aqueous solubility (~2.68 × 10⁻⁴ mol/L at 37°C), suggesting the need for polar aprotic solvents (DMSO, DMF) for in vitro assays . Stability studies should assess hydrolysis under acidic/basic conditions (e.g., pH 2–9 buffers at 37°C) and photodegradation via UV-Vis spectroscopy. Thermal stability can be evaluated using differential scanning calorimetry (DSC) to identify decomposition points .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR to confirm sulfonamide bond formation (e.g., sulfonamide NH proton at δ 10–12 ppm) and aromatic bromine coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₉H₇BrN₄O₂S₂: 353.91 g/mol) .
- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives for target-specific inhibition?
SAR studies on benzenesulfonamide derivatives reveal that electron-withdrawing groups (e.g., Br at the para position) enhance binding to enzymes like carbonic anhydrase (CA) by increasing electrophilicity at the sulfonamide sulfur . Substitutions on the thiadiazole ring (e.g., methyl, tert-butyl) modulate steric effects, as seen in glybuzole (5-tert-butyl derivative), which shows improved CA XII inhibition (IC₅₀ = 12 nM) compared to unsubstituted analogs . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes to refine substituent selection .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or enzyme isoform specificity. For example, sulfonamides exhibit varying inhibition profiles against CA isoforms I, II, and XII due to active-site differences . To address this:
Q. How can crystallography resolve challenges in elucidating the compound’s 3D conformation?
Single-crystal X-ray diffraction using SHELXL-2018 is recommended for determining bond angles and torsion angles critical for docking studies. For example, related sulfonamide derivatives show a dihedral angle of ~75° between the benzene and thiadiazole rings, influencing hydrophobic packing in enzyme pockets . Challenges in crystal growth (e.g., polymorphism) can be mitigated via solvent vapor diffusion (e.g., DMF/water) or seeding techniques .
Q. What methodologies assess the compound’s potential as an anticancer agent?
- In Vitro : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with EC₅₀ determination. Compare to Akt inhibitors like perifosine, which share sulfonamide scaffolds .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and PI3K/Akt pathway modulation .
- ADMET : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Ames test for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
